molecular formula C13H10N2S B271509 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione

1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione

Cat. No. B271509
M. Wt: 226.3 g/mol
InChI Key: ZGVAOPHOLPBMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer growth, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, it has been shown to inhibit the activity of various kinases involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of COX-2. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione in lab experiments is its potential therapeutic applications in various fields of medicine. Additionally, this compound has been shown to have low toxicity, making it a safe candidate for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of cancer therapeutics. Finally, more studies are needed to investigate the potential anti-viral properties of this compound and its applications in the treatment of viral infections.

Synthesis Methods

The synthesis of 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione can be achieved through various methods, including the reaction of 1,3-cyclopentanedione with thiourea in the presence of a base such as sodium hydroxide. Other methods involve the use of substituted cyclopentanones and thiourea derivatives.

Scientific Research Applications

1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione has been studied for its potential therapeutic applications in various fields of medicine. In the field of anti-inflammatory medicine, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In the field of anti-cancer medicine, 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapeutics. Additionally, this compound has been studied for its anti-viral properties, particularly in the treatment of herpes simplex virus infections.

properties

Product Name

1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione

Molecular Formula

C13H10N2S

Molecular Weight

226.3 g/mol

IUPAC Name

5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-6-thione

InChI

InChI=1S/C13H10N2S/c16-13-14-9-5-3-7-1-2-8-4-6-10(15-13)12(9)11(7)8/h3-6H,1-2H2,(H2,14,15,16)

InChI Key

ZGVAOPHOLPBMRI-UHFFFAOYSA-N

SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)NC(=S)N3

Canonical SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)NC(=S)N3

Origin of Product

United States

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